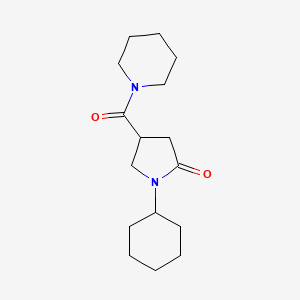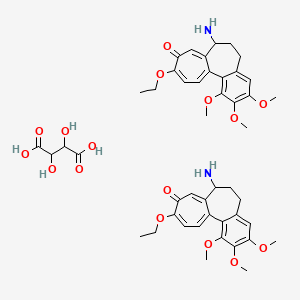
2-(2-Chloro-2,2-difluoro-1-hydroxy-1-(trifluoromethyl)ethyl)cyclopentanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloro-2,2-difluoro-1-hydroxy-1-(trifluoromethyl)ethyl)cyclopentanone is a complex organic compound characterized by the presence of multiple halogen atoms and a cyclopentanone ring. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-2,2-difluoro-1-hydroxy-1-(trifluoromethyl)ethyl)cyclopentanone typically involves multi-step organic reactions. One common method includes the reaction of cyclopentanone with a chlorodifluoromethylating agent under controlled conditions to introduce the chlorodifluoromethyl group. This is followed by further functionalization to introduce the trifluoromethyl and hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as distillation and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Chloro-2,2-difluoro-1-hydroxy-1-(trifluoromethyl)ethyl)cyclopentanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group in the cyclopentanone ring can be reduced to form an alcohol.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide in acetone.
Major Products
Oxidation: Formation of a diketone.
Reduction: Formation of a diol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2-Chloro-2,2-difluoro-1-hydroxy-1-(trifluoromethyl)ethyl)cyclopentanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-Chloro-2,2-difluoro-1-hydroxy-1-(trifluoromethyl)ethyl)cyclopentanone involves its interaction with molecular targets through its functional groups. The halogen atoms and hydroxyl group can form hydrogen bonds and other interactions with enzymes and receptors, influencing biological pathways. The exact mechanism depends on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Chloro-2,2-difluoroethyl)cyclopentanone
- 2-(2,2-Difluoro-1-hydroxyethyl)cyclopentanone
- 2-(2-Chloro-2,2-difluoro-1-hydroxyethyl)cyclopentanone
Uniqueness
2-(2-Chloro-2,2-difluoro-1-hydroxy-1-(trifluoromethyl)ethyl)cyclopentanone is unique due to the presence of both trifluoromethyl and chlorodifluoromethyl groups, which impart distinct electronic and steric properties. These properties can influence its reactivity and interactions with other molecules, making it valuable for specific applications where these characteristics are desired.
Propiedades
Número CAS |
34844-44-5 |
|---|---|
Fórmula molecular |
C8H8ClF5O2 |
Peso molecular |
266.59 g/mol |
Nombre IUPAC |
2-(1-chloro-1,1,3,3,3-pentafluoro-2-hydroxypropan-2-yl)cyclopentan-1-one |
InChI |
InChI=1S/C8H8ClF5O2/c9-7(10,11)6(16,8(12,13)14)4-2-1-3-5(4)15/h4,16H,1-3H2 |
Clave InChI |
GJDMZUULBCEPFY-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C(=O)C1)C(C(F)(F)F)(C(F)(F)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





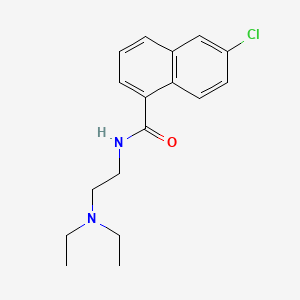
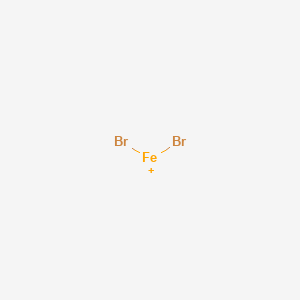
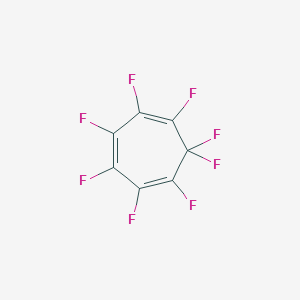



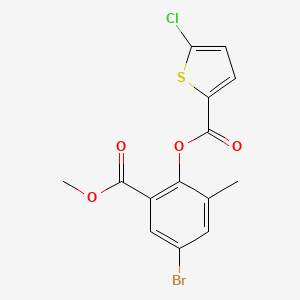
![3-[5-(4-Methoxyphenoxy)-3-methylpent-3-en-1-yl]-2,2-dimethyloxirane](/img/structure/B14676079.png)
